[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Overview
Description
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple phenylmethoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective functionalization, and the introduction of phenylmethoxy groups. Common reagents used in these steps include protecting agents like tert-butyldimethylsilyl chloride, and phenylmethanol for the introduction of phenylmethoxy groups. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetate group would yield an alcohol.
Scientific Research Applications
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylmethoxy groups could play a role in binding to hydrophobic pockets in proteins, while the hydroxyl and acetate groups could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
[(3R,5S)-6-Hydroxy-3,4,5-tris(methoxy)oxan-2-yl]methyl acetate: Similar structure but with methoxy groups instead of phenylmethoxy groups.
[(3R,5S)-6-Hydroxy-3,4,5-tris(ethoxy)oxan-2-yl]methyl acetate: Similar structure but with ethoxy groups instead of phenylmethoxy groups.
Uniqueness
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate is unique due to the presence of phenylmethoxy groups, which can significantly influence its chemical properties and interactions. These groups can enhance hydrophobic interactions and potentially improve binding affinity in biological systems compared to simpler methoxy or ethoxy analogs.
Properties
IUPAC Name |
[(3R,5S)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7/c1-21(30)32-20-25-26(33-17-22-11-5-2-6-12-22)27(34-18-23-13-7-3-8-14-23)28(29(31)36-25)35-19-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3/t25?,26-,27?,28+,29?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWBTSOKCOYZSF-WDAUIKBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H](C([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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